2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a carboxamide group, and a prop-2-enoxyphenyl moiety. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Formation of the Carboxamide Group: This step involves the reaction of the imidazo[1,2-a]pyridine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Prop-2-enoxyphenyl Moiety: This can be achieved through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the prop-2-enoxyphenyl moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group or the imidazo[1,2-a]pyridine core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or iodine in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of fluorescent probes and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression or cellular function.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Lacks the carboxamide and prop-2-enoxyphenyl moieties.
3-bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom instead of the carboxamide and prop-2-enoxyphenyl moieties.
Uniqueness
2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the prop-2-enoxyphenyl moiety enhances its ability to interact with biological targets, while the carboxamide group provides additional sites for chemical modification and optimization.
Properties
IUPAC Name |
2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-11-25-16-8-6-7-15(12-16)13-20-22-19(24)18-14(2)21-17-9-4-5-10-23(17)18/h3-10,12-13H,1,11H2,2H3,(H,22,24)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHPCMPAKNDFL-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC(=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC(=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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